methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Mechanism of Action
Target of Action
The compound, methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Given its indole derivative nature, it can be inferred that it interacts with its targets in a manner similar to other indole derivatives . Indoles, both natural and synthetic, show various biologically vital properties
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological processes . .
Result of Action
Indole derivatives are known for their biologically active properties, including their potential use in the treatment of various disorders
Advantages and Limitations for Lab Experiments
The advantages of using methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Additionally, it has been found to possess anti-inflammatory, anti-cancer, and anticonvulsant properties, making it a useful compound for studying these properties in laboratory experiments. However, there are some limitations to using methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can limit the ability to study its effects in detail.
Future Directions
For research on methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid include further investigation of its mechanism of action and its potential therapeutic applications. Additionally, further research on its anti-inflammatory, anti-cancer, and anticonvulsant properties could lead to new treatments for these conditions. Additionally, further research on its potential toxic effects could lead to improved safety measures for its use in laboratory experiments. Finally, further research on its solubility in organic solvents could lead to improved methods for working with this compound in laboratory experiments.
Synthesis Methods
Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid can be synthesized from the reaction of 6-methoxyindole with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in aqueous solution at room temperature, and yields a white solid that is soluble in water.
Scientific Research Applications
Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which have been studied in the treatment of rheumatoid arthritis. It has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells. It has also been studied for its anticonvulsant properties, as it has been found to reduce the frequency of seizures in animal models of epilepsy.
properties
IUPAC Name |
methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-13-4-3-12-9-16(20-15(12)10-13)17(22)21-7-5-19(6-8-21)11-14(19)18(23)25-2/h3-4,9-10,14,20H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBFOBNBBYQIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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